molecular formula C25H37N3O3 B4044467 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No.: B4044467
M. Wt: 427.6 g/mol
InChI Key: UVDAECOCICSVDG-UHFFFAOYSA-N
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Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a useful research compound. Its molecular formula is C25H37N3O3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.28349205 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Agents

Research on compounds structurally similar to "4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide" has shown potential applications as central nervous system agents. For instance, the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have demonstrated significant antitetrabenazine activity, a characteristic of most antidepressants. This suggests the compound's relevance in developing new treatments for depressive disorders (Martin et al., 1981).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of novel piperidine derivatives have uncovered their potent anti-acetylcholinesterase (anti-AChE) activity. This indicates their potential as therapeutic agents for conditions associated with AChE, such as Alzheimer's disease (Sugimoto et al., 1990).

Novel Synthetic Opioids

Compounds related to the specified chemical have been studied for their properties as novel synthetic opioids (NSOs). U-47700, for example, was found to have potent in vivo activity, approximately ten times greater than morphine, indicating the compound's potential for abuse but also its significance in pain management research (Kyei-Baffour & Lindsley, 2020).

HIV Entry Inhibitors

Research into CCR5 receptor-based mechanisms has identified compounds with potent noncompetitive allosteric antagonistic effects on HIV-1 entry. This underscores the chemical's relevance in HIV treatment strategies, highlighting its potential application in developing new antiviral drugs (Watson et al., 2005).

Antibacterial and Biofilm Inhibitors

The synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has demonstrated potent antibacterial efficacies and biofilm inhibition activities, suggesting applications in addressing bacterial infections and biofilm-associated medical conditions (Mekky & Sanad, 2020).

Antidepressant Metabolism

Investigations into the oxidative metabolism of Lu AA21004, a novel antidepressant, have provided insights into the metabolic pathways and enzyme involvement, aiding in the understanding of its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Anticonvulsant Activity

The synthesis of enaminones and their evaluation for anticonvulsant activity have revealed compounds with potent effects and minimal neurotoxicity, indicating their potential in developing new treatments for epilepsy and related disorders (Edafiogho et al., 1992).

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O3/c1-27(2)25(14-4-3-5-15-25)18-26-23(29)19-8-10-21(11-9-19)31-22-12-16-28(17-13-22)24(30)20-6-7-20/h8-11,20,22H,3-7,12-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDAECOCICSVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.